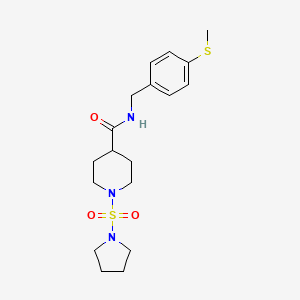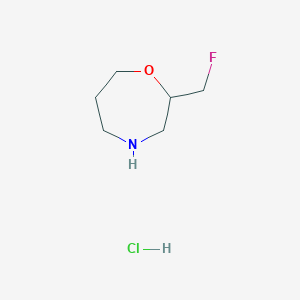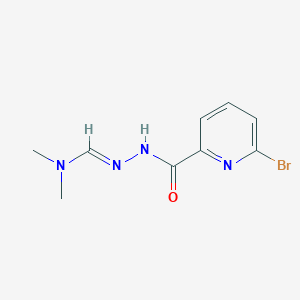
2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Agents
One of the prominent areas of application for this compound involves its synthesis for use as potential antibacterial agents. A study detailed the synthesis of various derivatives, including those related to "2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-ethoxyphenyl)acetamide," starting from common intermediates. These derivatives were examined for their antibacterial activity and found to possess significant activity, showcasing their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Structural Studies and Co-crystal Formation
Another research application includes structural studies and the formation of co-crystals with other chemical entities. A study conducted on similar naphthyridine derivatives involving amide bonds focused on understanding their co-crystal formation with aromatic diols. This work aids in the comprehension of the structural nuances and potential applications of these compounds in material science (Karmakar, Kalita, & Baruah, 2009).
Comparative Metabolism Studies
Research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes includes compounds with structural similarities to the one . These studies provide insights into the metabolic pathways and potential toxicological profiles of these compounds, contributing to a better understanding of their safety and efficacy (Coleman, Linderman, Hodgson, & Rose, 2000).
Herbicide Efficacy and Environmental Impact
Investigations into the efficacy and environmental impact of chloroacetamide herbicides, including acetochlor, offer a glimpse into the broader application of similar compounds. These studies assess the herbicides' reception by soil and their activity as influenced by various environmental factors, providing crucial data for agricultural and environmental sciences (Banks & Robinson, 1986).
Antioxidant Activity
Further, research on derivatives showcasing antioxidant activity highlights the potential of these compounds in pharmaceutical applications. A study on a 1-amidoalkyl-2-naphthol derivative demonstrated potent free radical scavenging activity, indicating the therapeutic potential of similar compounds in combating oxidative stress-related diseases (Boudebbous et al., 2021).
properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-3-34-22-7-5-4-6-21(22)29-23(31)15-30-14-20(24(32)17-9-11-18(27)12-10-17)25(33)19-13-8-16(2)28-26(19)30/h4-14H,3,15H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGFZQAAYODPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)





